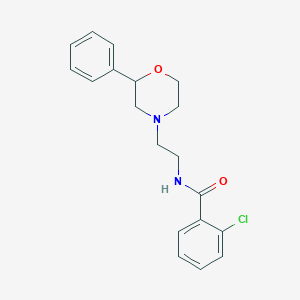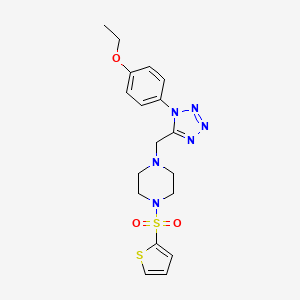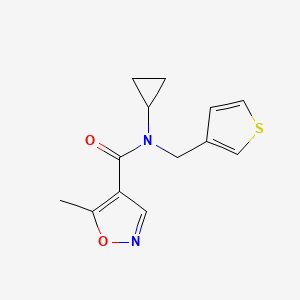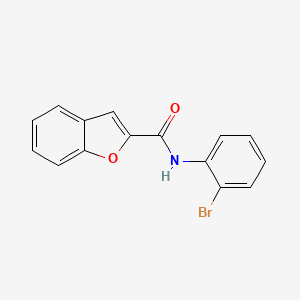
2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance (color, state of matter) under standard conditions .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Regioselectivities in Deprotonation and Cyclization
Research on structurally related compounds such as 2-(4-chloro-2-pyridyl)benzamide demonstrates specific regioselectivities during deprotonation processes. These processes are crucial for understanding the chemical behavior and potential synthetic applications of benzamide derivatives in developing pharmacologically active molecules (Rebstock et al., 2004).
Advanced Synthesis Techniques
Studies on the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provide insights into the reaction mechanisms and conditions favorable for creating complex benzamide derivatives. These findings contribute to the broader knowledge of synthesizing bioactive compounds (Cucek & Verček, 2008).
Pharmacological Potential
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, show significant anti-acetylcholinesterase activity. This activity is crucial for developing treatments for conditions such as Alzheimer's disease, highlighting the therapeutic potential of benzamide derivatives in neurodegenerative disorders (Sugimoto et al., 1990).
Material Science Applications
Thermoresponsive Polymers
The synthesis of azido end-functionalized poly(N-isopropylacrylamide) using a 2-chloropropionamide derivative demonstrates the compound's utility in creating smart materials. These materials have applications in drug delivery systems and responsive surfaces, showcasing the versatility of benzamide derivatives in material science (Narumi et al., 2008).
Molecular Structure and Bonding Analysis
Research into the intramolecular hydrogen bond in 2-hydroxy-benzamides, including structurally similar compounds, provides insights into the molecular interactions and stability of benzamide derivatives. This knowledge is essential for designing drugs and materials with desired properties and behaviors (Kawski et al., 2006).
Environmental and Catalytic Applications
Environmentally Benign Catalysts
The synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions using Keggin heteropolyacids demonstrates the compound's role in green chemistry. These reactions are crucial for developing environmentally friendly synthetic routes and materials (Ighilahriz-Boubchir et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-9-5-4-8-16(17)19(23)21-10-11-22-12-13-24-18(14-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCBKGLSAKHXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)
![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)

![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)



![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)